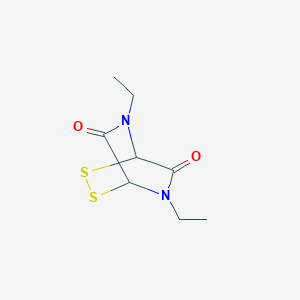
1,4-Diethyl-ETP toxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethyl-ETP toxin, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2S2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cytotoxic Properties
1,4-Diethyl-ETP toxin has demonstrated significant cytotoxic activity against various human cancer cell lines. Research shows that ETPs can induce apoptosis and disrupt cellular functions by interacting with thiol groups in proteins through thiol-disulfide exchange reactions. This mechanism is central to the toxicity exhibited by ETPs, including this compound .
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of several ETP derivatives found that 1,4-Diethyl-ETP did not inactivate glutaredoxin, a key enzyme involved in cellular redox homeostasis. This suggests that while it possesses anticancer properties, its mechanism may differ from other ETPs that effectively target this enzyme .
Therapeutic Potential
Despite their inherent toxicity, ETPs like 1,4-Diethyl-ETP have garnered interest for potential therapeutic applications due to their antibacterial, antifungal, antiviral, and antitumor activities. However, challenges remain in harnessing these properties for clinical use:
- Lack of Defined Targets : The non-specific interactions of ETPs complicate their application as targeted therapies .
- Toxicity Management : The toxic nature of ETPs necessitates careful management to mitigate side effects during therapeutic use .
- Synthesis and Stability Issues : The difficulty in synthesizing these compounds in large quantities and their instability due to the reactive sulfur bridge pose significant barriers to their practical application in medicine .
Comparative Analysis of ETP Derivatives
To better understand the applications and effectiveness of various ETP compounds, a comparative analysis table is presented below:
| Compound Name | Cytotoxic Activity | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| 1,4-Diethyl-ETP | Moderate | Protein inactivation | Limited |
| Sporidesmin | High | Thiol-disulfide exchange | Potentially high |
| Gliotoxin | High | Oxidative stress induction | Limited |
| 1-Benzyl-4-methyl ETP | Low | Non-specific interactions | Uncertain |
属性
分子式 |
C8H12N2O2S2 |
|---|---|
分子量 |
232.3 g/mol |
IUPAC 名称 |
5,7-diethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-9-5(11)8-10(4-2)6(12)7(9)13-14-8/h7-8H,3-4H2,1-2H3 |
InChI 键 |
SQMGCRQPKBFENJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2C(=O)N(C(C1=O)SS2)CC |
同义词 |
1,4-diethyl-ETP toxin 1,4-diethylepipolythiodioxopiperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















